Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate
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Overview
Description
Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate is a complex organic compound that features a triazole and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the triazine ring. The final step involves the esterification of the compound to form the ethyl ester.
Formation of Triazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions to form the triazole ring.
Introduction of Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable amine and a chlorotriazine derivative.
Esterification: The final step involves the esterification of the compound using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and triazine rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate
- Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(piperidin-4-YL)-1,3,5-triazin-2-YL]amino}acetate
Uniqueness
Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate is unique due to the presence of both triazole and triazine rings, which provide a versatile platform for various chemical modifications and applications. The morpholine ring further enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22N8O4 |
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Molecular Weight |
390.40 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-acetyl-5-methyltriazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C16H22N8O4/c1-4-28-12(26)9-17-14-18-15(23-5-7-27-8-6-23)20-16(19-14)24-10(2)13(11(3)25)21-22-24/h4-9H2,1-3H3,(H,17,18,19,20) |
InChI Key |
ONJURQDSJRZNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)C)C |
Origin of Product |
United States |
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